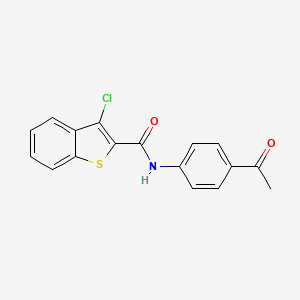

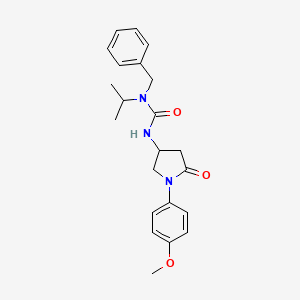

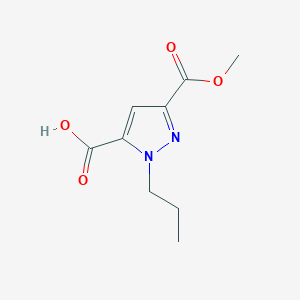

N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves reactions characterized by the introduction of specific functional groups, which provide insights into the structural and reactivity aspects of these compounds. For example, the synthesis of N-substituted benzothiazine derivatives, such as those reported by Siddiqui et al., demonstrates the extensive hydrogen bonding that stabilizes their structures, indicating a methodological approach relevant to N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (Siddiqui et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often stabilized by intramolecular and intermolecular hydrogen bonds, as seen in the structures reported by Siddiqui et al. (Siddiqui et al., 2008). Such structural analysis provides a foundation for understanding the conformational preferences and reactivity patterns of N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide.

Chemical Reactions and Properties

Benzothiophene compounds participate in various chemical reactions, reflecting their reactivity and potential for derivatization. For instance, reactions leading to the synthesis of N-substituted benzothiazines involve intermolecular hydrogen bonding, indicative of the chemical reactivity of similar compounds (Siddiqui et al., 2008).

Physical Properties Analysis

The physical properties of benzothiophene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often influenced by the compound's molecular structure, particularly the presence of hydrogen bonds and other intermolecular interactions, as illustrated by Siddiqui et al. (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties of benzothiophene derivatives, including their reactivity, stability, and interactions with other molecules, are determined by their molecular structure. The synthesis and analysis of these compounds provide valuable information about their potential applications and interactions (Siddiqui et al., 2008).

Applications De Recherche Scientifique

Crystal Structure Analysis

N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide and its derivatives have been studied for their crystal structures, which are pivotal in understanding the compound's properties and interactions. For instance, a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, underwent spectral characterization and 3D-structure analysis via single crystal X-ray diffraction. This detailed structural analysis is crucial for the development of new materials and pharmaceuticals (Polo-Cuadrado et al., 2021).

Synthesis and Biological Activity

The synthesis and analysis of biologically active derivatives of similar compounds have been a significant focus of research. For example, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were studied for their cytostatic, antitubercular, and anti-inflammatory activities. This research is fundamental in medicinal chemistry and pharmaceutical science, contributing to the development of new drugs with specified pharmacological properties (Chiriapkin et al., 2021).

Antimicrobial and Antitubercular Properties

Research into antimicrobial and antitubercular activities of benzothiophene derivatives is another vital application. For instance, a study on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide demonstrated the potential of these compounds in combating bacterial infections and tuberculosis (Siddiqui et al., 2008).

Anticancer Potential

Some benzothiophene derivatives have shown promising results in anticancer research. For example, new thiophene-2-carboxamide derivatives have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against several cancer cell lines. This suggests potential applications in developing cancer therapeutics (Atta & Abdel‐Latif, 2021).

Novel Synthetic Pathways

The exploration of novel synthetic pathways for benzothiophene derivatives is also a key research area. This includes studying the reaction mechanisms and developing new methods for synthesizing these compounds, which can lead to the discovery of novel drugs and materials (Fresneda et al., 2007).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c1-10(20)11-6-8-12(9-7-11)19-17(21)16-15(18)13-4-2-3-5-14(13)22-16/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOPSSCTCHIJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)